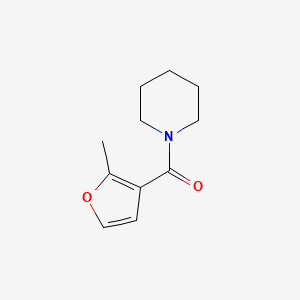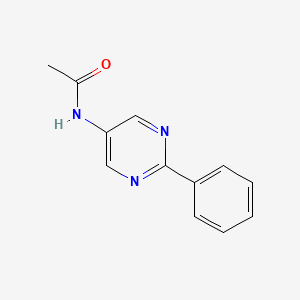
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide, also known as DMQA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMQA is a member of the quinoline family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has also been explored as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In materials science, 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been used as a building block for the synthesis of luminescent materials. In analytical chemistry, 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been employed as a fluorescent probe for the detection of metal ions and amino acids.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide is not fully understood. However, it is believed that 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide exerts its biological activities by modulating various signaling pathways in cells. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can inhibit the proliferation of cancer cells and induce apoptosis. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have demonstrated that 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide is also stable under normal laboratory conditions. However, 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has some limitations. It has low solubility in water, which can make it difficult to use in aqueous solutions. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide is also sensitive to light and air, which can lead to degradation over time.
Direcciones Futuras
There are several future directions for the study of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide. One area of research is the development of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide-based drugs for the treatment of neurodegenerative disorders. Another area of research is the synthesis of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide derivatives with improved solubility and bioavailability. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can also be further explored as a building block for the synthesis of luminescent materials. Additionally, 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can be used as a fluorescent probe for the detection of other biomolecules, such as proteins and nucleic acids.
Métodos De Síntesis
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can be synthesized using a one-pot reaction between 2,4-dimethylquinoline-3-carbaldehyde and 3-aminopyridine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction yields 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide as a yellow solid with a yield of 60-70%. The purity of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can be improved by recrystallization from ethanol.
Propiedades
IUPAC Name |
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-15-7-3-4-8-17(15)20-13(2)16(12)10-18(22)21-14-6-5-9-19-11-14/h3-9,11H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHRAUNEQBKYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)

![[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 5-nitrothiophene-2-carboxylate](/img/structure/B7539806.png)


![N-cyclopropyl-N-[5-[2-(3-methyl-4-propan-2-ylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7539822.png)
![[4-[(7-Hydroxyisoquinolin-8-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7539827.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B7539859.png)

![[2-Oxo-2-(pentan-3-ylamino)ethyl] 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7539871.png)
